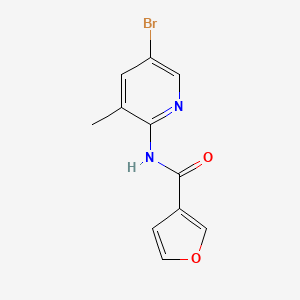
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide, commonly known as HOCPCA, is a chemical compound that has been widely studied for its potential therapeutic applications. HOCPCA belongs to the class of oxazole carboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
HOCPCA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anti-cancer properties. HOCPCA has been studied in animal models of pain and has been shown to reduce pain sensitivity. It has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, HOCPCA has been studied for its potential anti-cancer properties and has been shown to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of HOCPCA is not fully understood. However, it has been shown to act as a selective agonist of the G protein-coupled receptor 55 (GPR55). GPR55 is a cannabinoid receptor that is expressed in several tissues, including the brain, immune system, and gastrointestinal tract. Activation of GPR55 has been shown to modulate several physiological processes, including pain perception, inflammation, and cancer cell growth.
Biochemical and Physiological Effects
HOCPCA has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain. HOCPCA has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, HOCPCA has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using HOCPCA in lab experiments is its high purity and yield. The synthesis of HOCPCA has been shown to yield high purity and yield, making it a reliable compound for use in lab experiments. However, one of the limitations of using HOCPCA is its limited solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of HOCPCA. One direction is to further investigate its potential analgesic, anti-inflammatory, and anti-cancer properties. Another direction is to explore its potential use as a therapeutic agent for other diseases, such as neurological disorders and gastrointestinal disorders. Additionally, further research is needed to fully understand the mechanism of action of HOCPCA and its interactions with other signaling pathways.
Synthesis Methods
The synthesis of HOCPCA involves the reaction of 2-hydroxycyclopentanone with ethyl 2-bromoacetate to form the intermediate cyclopentanone derivative. The intermediate is then reacted with potassium carbonate and 4-nitrobenzene-1,2-diamine to produce the final product, HOCPCA. The synthesis of HOCPCA has been described in several scientific publications and has been shown to yield high purity and yield.
properties
IUPAC Name |
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-8-4-7-12(13)17-15(19)11-9-16-20-14(11)10-5-2-1-3-6-10/h1-3,5-6,9,12-13,18H,4,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHMCBYVSGQWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)C2=C(ON=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)

![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)

![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)